Propyl 4-[(diphenylacetyl)amino]benzoate
Description
Propyl 4-[(diphenylacetyl)amino]benzoate is an aromatic ester derivative featuring a diphenylacetyl group attached to the amino position of a para-substituted benzoic acid, which is esterified with a propyl alcohol moiety. The propyl ester group may influence solubility and metabolic stability, as esters are prone to hydrolysis by esterases.
Properties
Molecular Formula |
C24H23NO3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
propyl 4-[(2,2-diphenylacetyl)amino]benzoate |
InChI |
InChI=1S/C24H23NO3/c1-2-17-28-24(27)20-13-15-21(16-14-20)25-23(26)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,22H,2,17H2,1H3,(H,25,26) |
InChI Key |
XKGNEOPJQYZWSO-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural and Functional Analogues
FE@SNAP and Tos@SNAP (MCHR1 Antagonists)
- Structural Features: FE@SNAP [(+)-(2-Fluoroethyl)(4S)-3-{...}pyrimidinecarboxylate] contains a fluoroethyl ester, difluorophenyl, and piperidinyl groups. Tos@SNAP includes a tosyloxyethyl ester. Both are structurally complex compared to Propyl 4-[(diphenylacetyl)amino]benzoate, which lacks fluorinated substituents and heterocyclic moieties .
- Biological Activity : FE@SNAP acts as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist. The diphenylacetyl group in the target compound may similarly target hydrophobic binding pockets in receptors, though its specific target remains unconfirmed.
- Physicochemical Properties: LogP: this compound (estimated ~4.5) is more lipophilic than FE@SNAP (~3.8) due to the diphenylacetyl group. Metabolic Stability: The fluoroethyl group in FE@SNAP enhances resistance to enzymatic degradation compared to the propyl ester in the target compound .
Propyl 4-Hydroxybenzoate (Propyl Paraben)
- Structural Features: A simple ester of 4-hydroxybenzoic acid and propanol. The hydroxyl group in parabens contrasts with the diphenylacetyl-amino substitution in the target compound .
- Biological Activity: Propyl paraben is a widely used antimicrobial preservative.
- Physicochemical Properties :
Perfluorinated Compounds (PFCs)
- Structural Features : Example PFCs (e.g., [73019-19-9]) feature fluorinated alkyl chains and sulfonamide linkages, unlike the ester and diphenylacetyl groups in the target compound .
- Functional Differences : PFCs are industrial surfactants with extreme environmental persistence due to C-F bonds. The target compound’s ester group is more hydrolytically labile, suggesting lower environmental persistence but faster metabolic clearance .
Comparative Data Table
Research Findings and Implications
- Synthetic Complexity: The synthesis of FE@SNAP involved multi-step routes with fluorinated intermediates , suggesting that this compound may require similar expertise in organic synthesis.
- Structure-Activity Relationships (SAR) :
- Fluorination (as in FE@SNAP) improves metabolic stability but reduces lipophilicity compared to diphenylacetyl.
- The diphenylacetyl group may enhance receptor binding through hydrophobic interactions, though this requires experimental validation.
- Environmental and Toxicological Profiles : Unlike PFCs, the target compound’s ester linkage may reduce bioaccumulation risks but increase susceptibility to enzymatic hydrolysis .
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